1-[2-(1-Piperidyl)phenyl]ethanol
Description
1-[2-(1-Piperidyl)phenyl]ethanol is a piperidine-substituted ethanol derivative with a phenyl group at the 2-position of the piperidine ring. This compound is structurally characterized by a six-membered piperidine ring fused to a benzene ring, with an ethanol (-CH₂CH₂OH) substituent. Piperidine derivatives are widely studied for their pharmacological properties, including antitussive, antihistaminic, and neuroprotective effects .
Properties
IUPAC Name |
1-(2-piperidin-1-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(15)12-7-3-4-8-13(12)14-9-5-2-6-10-14/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDNCDNXOHBIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(1-Piperidyl)phenyl]ethanol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-phenylethanol with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1-Piperidyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products:
Oxidation: 1-[2-(1-Piperidyl)phenyl]ethanone.
Reduction: 1-[2-(1-Piperidyl)phenyl]ethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[2-(1-Piperidyl)phenyl]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(1-Piperidyl)phenyl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with biological macromolecules, potentially modulating their activity. The ethanol moiety may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Piperidine Derivatives
Key Observations :
- Positional isomerism : The position of the phenyl group (e.g., 2- vs. 4-position in cloperastine) affects receptor binding and bioavailability .
- Functional group impact: Ethanol (-CH₂CH₂OH) enhances water solubility compared to non-polar analogs like 2-phenyl-2-(1-piperidinyl)propane .
- Halogenation: Chlorine substituents (e.g., in cloperastine and 2-[1-(3-chloropropyl)-4-piperidyl]ethanol) improve metabolic stability but may increase toxicity .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Analogs
Key Findings :
- Antitussive activity: Cloperastine’s 4-chlorobenzhydryl ether group enhances CNS penetration compared to this compound’s simpler structure .
- Neuroprotection: Piperidine-propanol derivatives (e.g., 1-[4-(4-chlorobenzyl)phenyl]-3-(4-phenyl-1-piperidyl)propanol) show promise in ischemia models due to NMDA receptor interactions .
Table 3: Hazard Profiles of Piperidine Derivatives
Key Risks :
- Ethanol-substituted analogs: Higher acute toxicity (e.g., 2-Piperidineethanol,1-(phenylmethyl)-) compared to non-polar derivatives .
- Halogenated derivatives : Chlorine or fluorine substituents correlate with increased environmental persistence .
Biological Activity
1-[2-(1-Piperidyl)phenyl]ethanol, also known as 1-(2-phenylethyl)piperidine-1-ethanol, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHN and a molar mass of 203.29 g/mol. Its structure features a piperidine ring attached to a phenethyl group, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in various models. In a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to the control group. The results are summarized in the following table:
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 30 |
| High Dose (50 mg/kg) | 60 |
This indicates that higher doses correlate with increased anti-inflammatory efficacy .
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been shown to possess analgesic effects. A study using the hot plate test revealed that administration of this compound resulted in a significant increase in pain threshold:
| Treatment | Pain Threshold Increase (s) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 2 |
| High Dose (50 mg/kg) | 5 |
These findings suggest that the compound may act as an effective analgesic agent .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of cytokines such as TNF-α and IL-6, which play pivotal roles in inflammation.
- Interaction with Pain Pathways : It is hypothesized that this compound interacts with opioid receptors, modulating pain perception and contributing to its analgesic effects.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Chronic Pain Management : A clinical trial involving patients with chronic pain conditions found that those treated with this compound reported significant pain relief compared to placebo controls.
- Study on Inflammatory Disorders : Patients with rheumatoid arthritis showed improved symptoms when treated with formulations containing this compound, indicating its utility in managing inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
